molecular formula C10H9NO B8634701 2-(Aminomethylidene)-2,3-dihydro-1h-inden-1-one

2-(Aminomethylidene)-2,3-dihydro-1h-inden-1-one

Cat. No.: B8634701
M. Wt: 159.18 g/mol
InChI Key: HJOUSWJOPKLCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethylidene)-2,3-dihydro-1h-inden-1-one is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(aminomethylidene)-3H-inden-1-one

InChI

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2

InChI Key

HJOUSWJOPKLCGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-hydroxymethylene-1-indanone is then reacted with the appropriate nitrogen compound e.g. ammonium acetate, dimethyl amine, monomethyl amine or aminoethanol, in ethanol or any other suitable solvent to yield a 2-aminomethylene-1-indanone which is then dried and recrystallized from benzene or any other suitable solvent.
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aminoethanol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-hydroxy-methylene-1-indanone (1.6 kg. as a 3.7 kg. wet cake) dissolved in ethanol (30 liters), and under a nitrogen atmosphere was added ammonium acetate (1.92 kg. 24.8 mole). After eight hours the reaction was complete and the ethanol was removed by vacuum distillation. The reaction mixture was cooled to room temperature and after filtration and air drying (1 hr.) yielded crude 2-aminomethylene-1-indanone (I) as orange crystals. The crystals were then dissolved in a minimum amount of hot ethanol and the solution was decolorized with activated charcoal. Crystals appeared in the filtrate and after cooling overnight at 5° C, the reaction mixture was filtered yielding 960 gm. of compound (I) as light orange crystals. The filtrate was again treated with activated charcoal and recrystallized providing an additional 200 gm. of compound (I). The combined sample (1160 gm.) was milled giving a fine yellowish powder which was dried at 50° C/25 mm/Hg for 48 hours. A sample (50 gm.) of this material was recrystallized three times from ethanol to give 2-aminomethylene-1-indanone (15 gm.), m.p. 166°-168° C.
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2-hydroxy-methylene-1-indanone
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Synthesis routes and methods III

Procedure details

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